3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-3-OXOPROPANENITRILE is a complex organic compound that features a benzodioxole ring system and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-3-OXOPROPANENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methoxy Groups: Methoxylation reactions using methanol and an acid catalyst.
Formation of the Propanenitrile Moiety: This can be done through nitrile synthesis reactions, such as the Strecker synthesis or other cyanation methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-phenyl-3-oxopropanenitrile: Similar structure but without the methoxy group on the phenyl ring.
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(4-hydroxyphenyl)-3-oxopropanenitrile: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the benzodioxole ring and the methoxyphenyl group in 3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-3-OXOPROPANENITRILE may confer unique chemical properties, such as specific electronic effects or steric hindrance, which could influence its reactivity and applications.
Properties
Molecular Formula |
C19H17NO6 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C19H17NO6/c1-22-12-6-4-11(5-7-12)14(9-20)16(21)13-8-15(23-2)18-19(17(13)24-3)26-10-25-18/h4-8,14H,10H2,1-3H3 |
InChI Key |
XORQGRQIUJXEHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)C2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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